Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate
Description
Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate is a fluorinated benzoate ester featuring a trifluoromethyl group at position 5, a fluorine atom at position 2, and a benzyloxy substituent at position 3 of the aromatic ring. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, leveraging the electron-withdrawing properties of fluorine and trifluoromethyl groups to modulate reactivity and bioavailability.
Properties
Molecular Formula |
C16H12F4O3 |
|---|---|
Molecular Weight |
328.26 g/mol |
IUPAC Name |
methyl 2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H12F4O3/c1-22-15(21)12-7-11(16(18,19)20)8-13(14(12)17)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
CCLVKADYRLLUPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate depends on its interaction with molecular targets. The presence of the fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The benzyloxy group may also play a role in modulating the compound’s overall biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*clogP estimated using fragment-based methods.
Critical Insights and Challenges
- Lipophilicity vs.
- Synthetic Complexity : Introducing multiple substituents (e.g., benzyloxy, fluoro, trifluoromethyl) requires sequential protection/deprotection steps, lowering overall yield .
- Positional Isomerism : Substitutent placement (e.g., 2-F vs. 4-F) drastically alters electronic profiles and binding affinities in drug design .
Biological Activity
Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 328.26 g/mol. Its structure includes a benzyloxy group, a fluorine atom, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with biological receptors or enzymes. The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability. This structural characteristic allows it to modulate enzyme activity or receptor binding, leading to various biological effects .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.
- Cancer Research : Its unique structure may allow it to interfere with cancer cell proliferation, although detailed studies are still needed to establish its efficacy and mechanisms involved .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Methyl 3-(trifluoromethyl)benzoate | Lacks benzyloxy and fluorine groups | No aromatic ether functionality |
| Methyl 2-fluoro-5-(trifluoromethyl)benzoate | Lacks benzyloxy group | Missing the benzyloxy group that enhances reactivity |
| Methyl 3-(benzyloxy)benzoate | Lacks fluorine and trifluoromethyl groups | No halogen substituents that provide unique properties |
| Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate | Contains bromine instead of benzyloxy | Different halogen leading to varied reactivity |
This table illustrates how the combination of functional groups in this compound enhances its reactivity compared to similar compounds, making it valuable in organic synthesis and drug development.
Q & A
Q. What are the common synthetic routes for preparing Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate?
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
- Esterification : Methylation of the carboxylic acid group using methanol under acid catalysis (e.g., H₂SO₄) or via methyl chloride in the presence of a base .
- Electrophilic Fluorination : Introduction of the fluorine atom at position 2 using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Trifluoromethylation : The trifluoromethyl group at position 5 can be introduced via cross-coupling reactions (e.g., using Umemoto’s reagent) or via halogen exchange (Halex reaction) with CuI catalysis .
- Benzyloxy Protection : Benzyl bromide or chloride is used to install the benzyloxy group at position 3, often under basic conditions (K₂CO₃ or NaH) in aprotic solvents like DMF .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- ¹⁹F NMR : The trifluoromethyl group (-CF₃) appears as a quartet (δ -60 to -65 ppm), while the fluorine at position 2 shows a singlet (δ -110 to -120 ppm, depending on electronic environment) .
- ¹H NMR : The benzyloxy group’s methylene protons resonate as a singlet (~δ 5.1 ppm), and aromatic protons exhibit splitting patterns consistent with substitution (e.g., meta-coupling for the trifluoromethyl group) .
- IR Spectroscopy : Key peaks include ester C=O (~1720 cm⁻¹), aromatic C-F (1100–1250 cm⁻¹), and CF₃ stretching (1150–1250 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges during trifluoromethylation or fluorination be addressed?
Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Use of temporary protecting groups (e.g., boronic esters) to block undesired positions during electrophilic fluorination .
- Metal Catalysis : Palladium-catalyzed C-H activation can selectively functionalize positions adjacent to electron-withdrawing groups (e.g., -CF₃) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at electron-deficient aromatic positions, favoring trifluoromethylation at position 5 .
Q. What analytical methods are suitable for detecting impurities in this compound during scale-up?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities (e.g., unreacted benzoic acid). Mass spectrometry identifies structural analogs (e.g., demethylated byproducts) .
- X-ray Crystallography : Confirms regiochemistry of substituents, especially when NMR data is ambiguous due to overlapping signals .
- Elemental Analysis : Validates purity by quantifying C, H, F, and N content, critical for pharmaceutical intermediates .
Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?
The benzyloxy group acts as a protecting group for the hydroxyl moiety, preventing undesired side reactions (e.g., oxidation or nucleophilic attack). However, it can sterically hinder coupling at adjacent positions:
- Suzuki-Miyaura Coupling : Requires Pd(PPh₃)₄ or XPhos catalysts to overcome steric bulk. Optimal conditions involve toluene/EtOH (3:1) at 80°C .
- Deprotection Strategies : Hydrogenolysis (H₂/Pd-C) or TFA cleavage removes the benzyloxy group post-coupling, enabling further functionalization .
Research Applications
Q. What role does this compound play in agrochemical or pharmaceutical research?
- Agrochemical Intermediates : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a precursor for herbicides (e.g., triflusulfuron methyl derivatives) .
- Pharmaceutical Scaffolds : Fluorine and benzyloxy groups are common in kinase inhibitors or antimicrobial agents. For example, analogs of this compound have been used in PET radiotracer development .
Q. How can computational modeling optimize reaction conditions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
